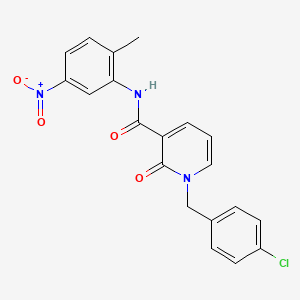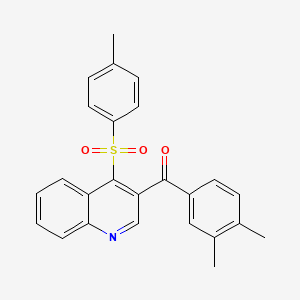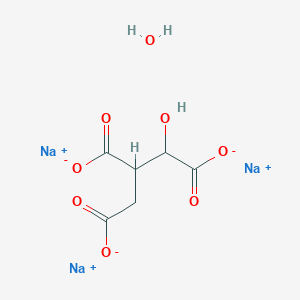
N-(2-(4-(3-cyanobenzoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-(3-cyanobenzoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C19H21ClN4O2S and its molecular weight is 404.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Microwave-assisted Synthesis for Biological Activities : A study by Başoğlu et al. (2013) on microwave-assisted synthesis involving similar piperazine derivatives demonstrated the creation of compounds with significant antimicrobial, antilipase, and antiurease activities. This suggests that compounds with piperazine elements, when synthesized using advanced techniques like microwave assistance, can result in biologically active molecules potentially useful in medical research or drug development (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Heterocyclic Carboxamides as Antipsychotic Agents : Research on heterocyclic analogues, including those with piperazine and thiophene structures, has shown potential in developing antipsychotic agents. Norman et al. (1996) investigated compounds for their binding to dopamine and serotonin receptors, providing a foundation for exploring similar compounds in neuropsychiatric disorder treatment (Norman, Navas, Thompson, & Rigdon, 1996).
Chemical Synthesis and Characterization
Synthesis of Polymer Structures : A study by Yu et al. (1999) on the direct polycondensation of various monomers, including piperazine, to create ordered poly(amide-acylhydrazide-amide) demonstrates the versatility of piperazine in forming complex polymer structures. This research highlights the compound's utility in material science and engineering applications (Yu, Seino, & Ueda, 1999).
Lewis Basic Catalyst for Hydrosilylation : Wang et al. (2006) developed piperazine-2-carboxylic acid derived N-formamides as highly enantioselective Lewis basic catalysts, showcasing the role of piperazine derivatives in facilitating specific chemical reactions, which is crucial for developing pharmaceuticals and fine chemicals (Wang, Cheng, Wu, Wei, & Sun, 2006).
Mecanismo De Acción
Target of Action
Similar compounds with piperazine moieties have been reported to interact with dopamine and serotonin receptors . These receptors play a crucial role in transmitting signals in the brain and are involved in regulating mood, behavior, and cognition.
Mode of Action
Compounds with similar structures, such as those containing piperazine moieties, are known to act as antagonists at dopamine and serotonin receptors . Antagonists bind to receptors but do not activate them. Instead, they block the receptors and prevent them from being activated by other substances, thereby inhibiting the transmission of certain signals in the brain.
Biochemical Pathways
By acting on dopamine and serotonin receptors, similar compounds can influence several biochemical pathways related to mood regulation, reward, and cognition .
Pharmacokinetics
It’s worth noting that similar compounds with piperazine moieties have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5), which predicts good absorption or permeation .
Result of Action
By acting as an antagonist at dopamine and serotonin receptors, similar compounds can modulate the activity of these receptors and influence various physiological processes, including mood regulation and cognitive function .
Propiedades
IUPAC Name |
N-[2-[4-(3-cyanobenzoyl)piperazin-1-yl]ethyl]thiophene-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S.ClH/c20-13-15-2-1-3-16(12-15)19(25)23-9-7-22(8-10-23)6-5-21-18(24)17-4-11-26-14-17;/h1-4,11-12,14H,5-10H2,(H,21,24);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEODKFOZEFDOJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CSC=C2)C(=O)C3=CC=CC(=C3)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methanone](/img/structure/B2898249.png)


![3-chloro-N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]benzo[g][1]benzothiole-2-carboxamide](/img/structure/B2898254.png)


![2-{(E)-[(4-chloro-2,5-dimethoxyphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2898262.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2898264.png)
![3-fluoro-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2898265.png)


![2-{[3-(3-Methylbutyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetic acid](/img/structure/B2898269.png)
![Benzo[d][1,3]dioxol-5-yl(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2898270.png)